Product packaging for O6-Diphenylcarbamoyl-N2-isobutyrylguanine(Cat. No.:)

O6-Diphenylcarbamoyl-N2-isobutyrylguanine

Cat. No.: B12308046
M. Wt: 416.4 g/mol
InChI Key: ZFDFVLGKMZTIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O6-Diphenylcarbamoyl-N2-isobutyrylguanine is a protected guanine derivative primarily employed as a crucial synthetic intermediate in the solid-phase synthesis of oligonucleotides. The O6-diphenylcarbamoyl and N2-isobutyryl groups serve as protective moieties that prevent undesirable side reactions during the stepwise construction of nucleic acid chains, thereby ensuring high coupling efficiency and final product purity . This reagent is essential for developing therapeutic oligonucleotides, including antisense agents and siRNAs, which require specific modifications to enhance their binding affinity to target RNAs and stability against enzymatic degradation . Strictly for research applications and not for diagnostic, therapeutic, or any other use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20N6O3 B12308046 O6-Diphenylcarbamoyl-N2-isobutyrylguanine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H20N6O3

Molecular Weight

416.4 g/mol

IUPAC Name

[2-(2-methylpropanoylamino)-7H-purin-6-yl] N,N-diphenylcarbamate

InChI

InChI=1S/C22H20N6O3/c1-14(2)19(29)26-21-25-18-17(23-13-24-18)20(27-21)31-22(30)28(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,1-2H3,(H2,23,24,25,26,27,29)

InChI Key

ZFDFVLGKMZTIKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)NC=N2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Involving O6 Diphenylcarbamoyl N2 Isobutyrylguanine

Preparation and Functionalization of O6-Diphenylcarbamoyl-N2-isobutyrylguanine

The synthesis of this compound is a multi-step process that begins with the modification of guanine (B1146940) to introduce the necessary protecting groups. These modifications are crucial for enhancing the solubility of the otherwise poorly soluble guanine and for directing subsequent glycosylation reactions to the desired nitrogen atom.

Synthesis Routes to this compound from Guanine Precursors

The preparation of this compound typically starts from guanine. A common pathway involves the initial acylation of the N2-amino group, followed by the introduction of the diphenylcarbamoyl group at the O6-position.

One established method begins with the conversion of guanine (1) to N2-isobutyrylguanine (2). ffame.org This is achieved by reacting guanine with isobutyric anhydride (B1165640) in N,N-dimethylacetamide. The resulting N2-isobutyrylguanine is then often converted to a more reactive intermediate, such as 9-acetyl-N2-isobutyrylguanine (3), by treatment with acetic anhydride. ffame.org

Subsequently, the O6-diphenylcarbamoyl group is introduced. A method described by Robins and coworkers involves the treatment of 2-N,9-diacetylguanine with diphenylcarbamoyl chloride, followed by heating in aqueous ethanol (B145695) to selectively remove the N9-acetyl group, yielding 2-N-acetyl-6-O-diphenylcarbamoylguanine. researchgate.net A similar principle is applied to the N2-isobutyryl analogue. The direct conversion of N2-isobutyrylguanine to this compound can be achieved, providing the target compound in good yield. fiu.edu

An alternative approach involves the use of 2-amino-6-chloropurine (B14584) as a starting material, which can be converted to the desired product through a series of steps including the introduction of the isobutyryl and diphenylcarbamoyl groups. researchgate.net

Reaction Conditions and Yield Optimization for Derivatization

The derivatization of guanine to yield this compound requires careful optimization of reaction conditions to ensure high yields and purity.

For the initial N2-acylation, the reaction of guanine with isobutyric anhydride in a high-boiling polar aprotic solvent like N,N-dimethylacetamide at elevated temperatures (e.g., 150°C) has been reported to give N2-isobutyrylguanine in high yield (e.g., 84%). ffame.org

The subsequent introduction of the diphenylcarbamoyl group at the O6-position is typically carried out by reacting the N2-protected guanine with diphenylcarbamoyl chloride in the presence of a base, such as pyridine. The reaction is often performed at room temperature or with gentle heating.

Table 1: Summary of Synthetic Steps and Yields for this compound

StepStarting MaterialReagents and ConditionsProductReported YieldReference
1GuanineIsobutyric anhydride, N,N-dimethylacetamide, 150°CN2-Isobutyrylguanine84% ffame.org
2N2-IsobutyrylguanineDiphenylcarbamoyl chloride, pyridineThis compoundHigh fiu.edu
OverallGuanineTwo-step processThis compound87% fiu.edu

Regioselective Nucleoside and Nucleotide Synthesis

One of the most significant applications of this compound is in the regioselective synthesis of 9-glycosylguanine nucleosides, which are fundamental components of DNA and RNA. The inherent challenge in guanine glycosylation is the formation of a mixture of N9- and N7-isomers, which are often difficult to separate.

Achieving N9-Regioselectivity in Guanine Glycosylation Reactions

The strategic placement of the bulky diphenylcarbamoyl and isobutyryl protecting groups on the guanine base is the key to achieving high N9-regioselectivity. The glycosylation reaction, typically a Vorbrüggen-type coupling, involves the reaction of the protected guanine derivative with a protected sugar, such as a per-O-acetylated ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). fiu.edu

The mechanism of regioselectivity is primarily driven by steric hindrance. The large diphenylcarbamoyl group at the O6-position effectively shields the adjacent N7-position, making it sterically inaccessible to the incoming bulky sugar electrophile. researchgate.netfiu.edu Consequently, the glycosylation occurs preferentially at the more accessible N9-position.

Studies have shown that the coupling of persilylated this compound with tetra-O-acetylribofuranose under standard conditions results in the exclusive formation of the N9-isomer in high yield (e.g., 89%). fiu.edu The protected 9-isomer has been demonstrated to be both the kinetic and thermodynamic product of the coupling reaction. fiu.edu

Mitigation of N7-Isomer Formation and Bis-Glycosyl Byproducts

The formation of the undesired N7-isomer is a common problem in guanine nucleoside synthesis. The use of this compound effectively suppresses the formation of this isomer. In fact, in coupling reactions using this protected base, the N7-isomer is often not detected in the crude reaction mixture. fiu.edu

Another potential side reaction is the formation of bis-glycosylated byproducts, where two sugar moieties attach to the guanine base. The bulky N2-isobutyryl group is thought to play a role in impeding the formation of such byproducts. fiu.edu By sterically encumbering the region around the N1 and N2 positions, it disfavors a second glycosylation event. Control experiments with excess sugar derivative have shown no formation of bis(sugar) byproducts when using this compound. fiu.edu

Table 2: Regioselectivity in Glycosylation using Protected Guanine Derivatives

Protected Guanine DerivativeGlycosylation ConditionsN9-Isomer YieldN7-Isomer FormationBis-Glycosyl ByproductReference
This compoundper(trimethylsilyl) derivative, tetra-O-acetylribofuranose, TMSOTf89%Not detectedNot detected fiu.edu
2-N-Acetyl-6-O-diphenylcarbamoylguaninebis-trimethylsilylation, glycosyl acetates, TMSOTfHighNot detected- researchgate.net

Influence of Protecting Group Sterics on Alkylation Selectivity

A persistent challenge in the synthesis of guanosine (B1672433) analogs is the formation of isomeric mixtures during the coupling of the guanine base with a sugar moiety, which can occur at either the N9 or N7 position. fiu.edu The development of this compound was a direct response to this problem. The introduction of a bulky diphenylcarbamoyl (DPC) group at the O6 position and an isobutyryl group at the N2 exocyclic amine sterically hinders the N7 position.

This steric hindrance effectively directs incoming electrophiles, such as activated sugar derivatives, to the N9 position, leading to a highly regioselective synthesis of the desired N9-glycosylguanine isomer. fiu.eduresearchgate.net Research has demonstrated that coupling persilylated 2-N-acyl-6-O-(diphenylcarbamoyl)guanine with tetra-O-acylpentofuranoses using trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst results in the exclusive formation of 9-glycosylguanines. fiu.edu The use of the 2-N-isobutyryl group, in particular, was shown to be highly effective, yielding the desired N9-isomer without the formation of N7-isomers or bis(sugar) byproducts that can occur with less bulky acyl groups like acetyl. fiu.edu This method provides a reliable solution for producing the correct constitutional isomer, which is crucial for the subsequent assembly of functional nucleic acid analogs. fiu.edu

Table 1: Regioselectivity in Guanine Glycosylation

Integration into Phosphoramidite (B1245037) Building Blocks for Oligonucleotide Synthesis

The synthesis of custom oligonucleotides relies on the phosphoramidite method, where nucleoside phosphoramidites are the key building blocks. The conversion of a modified nucleoside, such as one containing this compound, into a stable yet reactive phosphoramidite is a critical step for its incorporation into synthetic DNA or RNA strands.

Synthesis of Nucleoside Analogs Bearing this compound

This compound is employed as the purine (B94841) base in the synthesis of specialized nucleoside analogs. A notable example is its use in creating 2′,4′-BNACOC guanosine derivatives, a type of Bridged Nucleic Acid (BNA). oup.com In this synthesis, O6-(diphenylcarbamoyl)-N2-isobutyrylguanine was chosen as the base moiety to circumvent the formation of an N7/N9 diastereomeric mixture during the crucial nucleosidation step. oup.com The coupling reaction with the appropriately protected and activated sugar precursor proceeded with high efficiency, affording the desired protected guanosine analog in an 84% yield. oup.com This high yield and selectivity underscore the utility of this protecting group strategy for accessing complex and sterically demanding nucleoside structures. oup.com

Phosphitylation Strategies for Oligonucleotide Assembly

Once the desired nucleoside analog has been synthesized, it must be converted into a phosphoramidite to be used in automated oligonucleotide synthesis. This transformation, known as phosphitylation, involves reacting the free 3'-hydroxyl group of the nucleoside with a phosphitylating agent. A common and effective agent for this purpose is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or, for more demanding substrates, 2-cyanoethyl (N,N,N′,N′-tetraisopropyl)phosphordiamidite. nih.govumich.edu

The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (B109758) or acetonitrile (B52724) and requires an activator. nih.govumich.edu Mildly acidic azole derivatives, such as 1H-tetrazole, 4,5-dicyanoimidazole (B129182) (DCI), or S-ethyltetrazole, are frequently used as activators. nih.govresearchgate.net Alternatively, an activator system such as pyridinium (B92312) trifluoroacetate (B77799) can be employed. nih.gov The resulting nucleoside phosphoramidite, bearing the O6-diphenylcarbamoyl and N2-isobutyryl protected guanine, is then purified and can be directly used in solid-phase synthesizers to be incorporated site-specifically into an oligonucleotide chain. umich.edu The choice of phosphitylating agent and activator is crucial for achieving high yields and ensuring the stability of the final phosphoramidite building block. researchgate.net

Advanced Synthetic Applications in Bridged and Acyclic Nucleic Acid Analogs

The robust protecting group strategy afforded by this compound enables its use in the synthesis of highly modified nucleic acid analogs, including those with constrained or altered backbone structures like Bridged Nucleic Acids (BNAs).

Utilization in the Synthesis of Bridged Nucleic Acid (BNA) Monomers

Bridged Nucleic Acids (BNAs) are a class of nucleotide analogs containing a covalent bridge between the 2' and 4' carbons of the ribose sugar. This bridge locks the sugar into a specific conformation (typically N-type), which can significantly enhance the binding affinity and nuclease resistance of oligonucleotides containing them. biosyn.comnih.govnih.gov

The synthesis of BNA monomers, particularly those with purine bases, presents significant synthetic challenges. This compound has proven to be an essential reagent for the construction of guanine-containing BNA monomers. oup.com Its ability to ensure N9-regioselectivity during glycosylation is critical for building the complex, multi-ring structure of the BNA nucleoside. oup.com It has been successfully incorporated into the synthesis of 2',4'-BNACOC monomers, which feature a seven-membered bridge, demonstrating its utility in advanced nucleic acid chemistry. oup.com

Synthesis of 2′,4′-BNACOC Guanosine Derivatives

The synthesis of 2′,4′-BNACOC guanosine provides a clear example of the application of this compound. The synthesis begins with a suitably modified sugar precursor, which is then coupled with O6-(diphenylcarbamoyl)-N2-isobutyrylguanine. oup.com This key glycosylation step yields the N9-substituted nucleoside exclusively. oup.com

Following this, a series of reactions are performed to construct the seven-membered bridge. This includes deprotection of the sugar acetyl groups, followed by an intramolecular reaction to form the bridge structure, ultimately yielding the target 2',4'-BNACOC guanosine monomer. oup.com The final monomer can then be phosphitylated for incorporation into oligonucleotides. oup.com

Table 2: Selected Steps in the Synthesis of 2′,4′-BNACOC Guanosine Monomer

Table of Mentioned Compounds

Synthesis of N-Methylguanidine-Bridged Nucleic Acid (GuNA[Me]) Monomers

The synthesis of N-Methylguanidine-Bridged Nucleic Acid (GuNA[Me]) monomers, a class of artificial nucleic acids with therapeutic potential, utilizes this compound as a key starting material for introducing the modified guanine base. beilstein-journals.orgnih.gov These GuNA[Me] analogs are developed to enhance properties like nuclease resistance and binding affinity to target RNA strands, making them valuable for antisense applications. beilstein-journals.orgrsc.orgresearchgate.net

The synthetic route involves the reaction of a suitably protected bicyclic sugar surrogate with this compound. A common precursor is a bicyclo[2.2.1]heptane derivative, which provides the rigid scaffold for the bridged nucleic acid structure.

A key step is the nucleophilic substitution reaction where the purine base is introduced. For instance, a bicyclic precursor can be reacted with this compound under specific conditions to form the guanine-containing intermediate. beilstein-journals.org Subsequently, a series of reactions are carried out to construct the N-methylguanidine bridge. This often involves a guanidination step using reagents like N-acetyl-S,N'-dimethylisothiourea. beilstein-journals.org The diphenylcarbamoyl and isobutyryl protecting groups are essential during these transformations to prevent side reactions on the guanine base.

The resulting monomer, a GuNA[Me]-G phosphoramidite, can then be incorporated into oligonucleotides using standard solid-phase synthesis protocols. beilstein-journals.orgnih.gov The presence of the O6-diphenylcarbamoyl group is particularly important as it prevents modifications at the O6 position of guanine during the phosphoramidite coupling and subsequent steps in oligonucleotide synthesis. researchgate.net

Table 1: Key Intermediates in GuNA[Me]-G Monomer Synthesis

Compound NameRole in SynthesisReference
This compoundStarting material for introducing the guanine base. beilstein-journals.orgfiu.edu
(6-O-Diphenylcarbamoyl-N2-isobutyrylguanine-9-yl)-2-oxa-5-azabicyclo[2.2.1]heptan-7-olKey intermediate formed after coupling the guanine derivative with the sugar surrogate. beilstein-journals.org
N-acetyl-S,N'-dimethylisothioureaReagent used for the guanidination step to form the bridged structure. beilstein-journals.org
GuNA[Me]-G phosphoramiditeThe final monomer building block ready for incorporation into oligonucleotides. beilstein-journals.orgnih.gov

Application in the Construction of Acyclic Nucleoside Analogs

This compound is instrumental in the regioselective synthesis of acyclic nucleoside analogs, which are a significant class of antiviral drugs. nih.govnih.gov The synthesis of these analogs is often complicated by the formation of N7 and N9 positional isomers during the glycosylation step. The use of the bulky diphenylcarbamoyl group at the O6 position of the guanine base provides a solution to this long-standing problem. fiu.edu

The methodology involves the coupling of a per(trimethylsilyl) derivative of this compound with an appropriate acyclic sugar analog precursor. fiu.edu The presence of the O6-diphenylcarbamoyl group sterically hinders the approach of the electrophile to the N7 position of the guanine ring, thereby directing the coupling reaction exclusively to the desired N9 position. This regioselectivity is crucial for the synthesis of biologically active 9-substituted guanine analogs like acyclovir. fiu.edu

The reaction is typically catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). fiu.edu Studies have shown that the 9-substituted isomer is the kinetic and thermodynamic product of this coupling reaction. fiu.edu After the successful coupling, the protecting groups (diphenylcarbamoyl, isobutyryl, and silyl (B83357) groups) can be removed under mild conditions, such as treatment with ammonia (B1221849) in methanol, to yield the final acyclic nucleoside analog in good to high yields. fiu.edu

Table 2: Research Findings on Regioselective Synthesis

FindingSignificanceReference
The O6-diphenylcarbamoyl group directs glycosylation to the N9 position of guanine.Enables the synthesis of pure, biologically active 9-substituted guanine nucleoside analogs, avoiding difficult-to-separate N7/N9 isomer mixtures. fiu.edu
Coupling of per(trimethylsilyl)-O6-diphenylcarbamoyl-N2-isobutyrylguanine with sugar derivatives is highly regioselective.Provides a reliable and efficient method for constructing the core structure of many acyclic nucleoside antiviral drugs. fiu.edu
The 9-glycosylguanine isomer is both the kinetic and thermodynamic product.Indicates a highly favorable and stable product formation, leading to high yields. fiu.edu
Deprotection can be achieved under mild conditions.Preserves the integrity of the final acyclic nucleoside analog, which can be sensitive to harsh chemical treatments. fiu.edu

Solid-Phase Oligonucleotide Synthesis Incorporating Modified Guanine Units

In the solid-phase synthesis of oligonucleotides, protecting groups are essential to ensure the correct sequential addition of nucleotides and to prevent unwanted side reactions. biotage.comumich.edu this compound embodies a protection strategy for the guanine nucleobase that is compatible with the standard phosphoramidite chemistry used in automated DNA/RNA synthesizers. researchgate.netnih.gov

The N2-isobutyryl group is a standard protecting group for the exocyclic amine of guanine. biotage.com It is stable throughout the synthesis cycles but can be readily removed during the final deprotection step, typically using ammonia and/or methylamine. The O6-diphenylcarbamoyl group serves a critical function by protecting the lactam oxygen of guanine. researchgate.netnih.gov This protection prevents several potential side reactions during oligonucleotide synthesis, including:

Modification of the O6 position: The O6 position is nucleophilic and can react with the phosphoramidite monomers or other reagents used during synthesis.

Depurination: Unprotected guanine residues can be more susceptible to cleavage of the glycosidic bond (depurination), especially under the acidic conditions of the detritylation step.

Chain cleavage: Side reactions at the O6 position can lead to modifications that result in the cleavage of the oligonucleotide chain.

By protecting the O6 position, the diphenylcarbamoyl group enhances the efficiency and fidelity of the synthesis, leading to a higher yield of the desired full-length oligonucleotide. researchgate.net This is particularly important when synthesizing oligonucleotides containing modified guanine analogs, such as the GuNA[Me]-G monomers discussed previously, or other O6-alkylguanine derivatives. beilstein-journals.orgnih.gov The phosphoramidite derivative of O6-Diphenylcarbamoyl-N2-isobutyryl-2'-deoxyguanosine is used as the building block in the synthesizer. After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups, including the diphenylcarbamoyl and isobutyryl groups, are removed in a final deprotection step to yield the purified oligonucleotide. nih.gov

Molecular Design Principles and Structural Contributions of O6 Diphenylcarbamoyl N2 Isobutyrylguanine Derivatives

Steric and Electronic Effects of O6-Diphenylcarbamoyl and N2-Isobutyryl Moieties

The strategic placement of protecting groups on the guanine (B1146940) base is critical for controlling its reactivity during chemical synthesis. The O6-diphenylcarbamoyl and N2-isobutyryl moieties serve distinct but complementary roles, primarily through their steric bulk and electronic influence.

The N2-isobutyryl group is an acyl protecting group attached to the exocyclic amino group of guanine. ffame.orgbiosynth.com Its primary function is to mask the nucleophilic character of this amine, preventing it from participating in undesired side reactions during the phosphoramidite (B1245037) coupling cycle of oligonucleotide synthesis. sigmaaldrich.comumich.edu While effective as a protecting group, N2-acylation also has electronic consequences. The electron-withdrawing nature of the isobutyryl carbonyl group can decrease the electron density of the purine (B94841) ring system and influence the tautomeric equilibrium of the base. researchgate.net

The O6-diphenylcarbamoyl group is a significantly larger and more sterically demanding protecting group. It replaces the oxygen atom at the O6 position, which is a critical hydrogen bond acceptor in the canonical Watson-Crick base pair with cytosine. wikipedia.orgbritannica.com This modification serves two main purposes. First, it prevents the O6 position from being modified during synthesis, such as in capping steps where phosphoramidites activated by tetrazole could otherwise react at this site. wikipedia.org Second, its substantial steric hindrance plays a crucial role in directing the regioselectivity of glycosylation reactions. When synthesizing nucleosides, the bulky O6-diphenylcarbamoyl group sterically blocks the N7 position of the purine, forcing the attachment of the sugar moiety almost exclusively to the desired N9 position. fiu.edu This approach provides a solution to the long-standing problem of obtaining mixtures of N7 and N9 isomers during guanosine (B1672433) analogue synthesis. fiu.edu

Modifying GroupPosition on GuaninePrimary FunctionKey Effect
N2-IsobutyrylN2 (exocyclic amine)ProtectionMasks nucleophilicity of N2-amino group; influences base tautomerism. sigmaaldrich.comresearchgate.net
O6-DiphenylcarbamoylO6 (carbonyl)Protection & RegioselectionPrevents O6 side reactions; sterically directs glycosylation to the N9 position. wikipedia.orgfiu.edu

Conformational Analysis of Modified Guanine Nucleosides and Oligonucleotides

The introduction of bulky chemical groups to a nucleobase can have profound effects on the conformational preferences of the resulting nucleoside and the oligonucleotides into which it is incorporated. These changes can affect the sugar pucker, the orientation of the base relative to the sugar, and the tautomeric state of the base itself.

Nucleobases can exist in different tautomeric forms, which are isomers that differ in the location of protons and double bonds. wikipedia.org Guanine typically exists in the keto form, which is essential for its correct hydrogen bonding pattern with cytosine. nih.govnih.gov However, it can transiently adopt a rare enol tautomer, which can lead to mispairing during DNA replication. wikipedia.orgnih.gov

N2-acylation, such as with an isobutyryl group, is known to affect the tautomeric equilibrium of the guanine base. Studies have shown that N2-acetylguanine exists as a mixture of N9-H and N7-H tautomers in solution, which can influence the outcome of reactions like ribosylation. researchgate.net The presence of the acyl group alters the electronic properties of the purine system, which in turn affects the relative stability of the different tautomeric forms. nih.gov The O6-diphenylcarbamoyl modification effectively locks the O6 position, preventing the keto-enol tautomerism that would normally occur at this site and fundamentally altering the base's recognition properties.

Intermolecular Interactions and Hydrogen Bonding Capabilities in Modified Structures

The precise pattern of hydrogen bonds between complementary nucleobases is the foundation of the DNA double helix and the basis for the storage and transfer of genetic information. wikipedia.orgacs.org A standard G-C base pair is stabilized by three hydrogen bonds. The modification of guanine with O6-diphenylcarbamoyl and N2-isobutyryl groups fundamentally disrupts this pattern.

The N2-isobutyryl group blocks the primary amine, which normally acts as a hydrogen bond donor in the G-C pair. The O6-diphenylcarbamoyl group replaces the O6 keto oxygen, a primary hydrogen bond acceptor, with a large, non-participating moiety. fiu.edu Consequently, a guanine base modified in this way cannot form a canonical Watson-Crick base pair with cytosine. This disruption is intentional and desirable during oligonucleotide synthesis, as it prevents the protected guanine from forming secondary structures or interfering with the coupling reactions. umich.eduwikipedia.org The modifications effectively render the guanine base inert in terms of hybridization until the protecting groups are removed in the final deprotection step of the synthesis. sigmaaldrich.com

Guanine SiteRole in G-C Base PairStatus with ModificationImpact on Hydrogen Bonding
O6H-bond AcceptorBlocked by DiphenylcarbamoylAcceptor site eliminated
N1-HH-bond DonorAvailableDonor site remains
N2-HH-bond DonorBlocked by IsobutyrylDonor site eliminated

Rational Design Paradigms for Enhanced Nucleic Acid Hybridization and Stability

O6-Diphenylcarbamoyl-N2-isobutyrylguanine is a prime example of rational design in nucleic acid chemistry, where a molecule is engineered for a specific, temporary function rather than for direct incorporation into a final, biologically active structure. The design paradigm is not to enhance hybridization itself, but to facilitate the controlled, stepwise synthesis of oligonucleotides that will later exhibit predictable hybridization and stability. fiu.eduplos.org

The stability of nucleic acid duplexes is highly dependent on their sequence and the integrity of their base pairs. wikipedia.orgoup.com The chemical synthesis of custom DNA and RNA sequences requires that each coupling step be highly efficient and specific. The rational design of this compound addresses several key challenges in this process:

Regiocontrol: It ensures the sugar is attached at the correct nitrogen (N9), preventing isomeric impurities. fiu.edu

Prevention of Side Reactions: It protects the reactive sites on the guanine base during the synthesis cycle. sigmaaldrich.comwikipedia.org

Solubility and Handling: The bulky, organic protecting groups improve the solubility of the phosphoramidite building block in the organic solvents used in synthesis.

By temporarily masking the functional groups responsible for hydrogen bonding and reactivity, this modified guanine derivative allows for the precise assembly of a desired nucleic acid sequence. umich.edu Once the synthesis is complete, these protecting groups are removed, restoring the natural guanine structure and its ability to form stable and specific duplexes according to Watson-Crick pairing rules. sigmaaldrich.com This strategy is fundamental to producing high-fidelity oligonucleotides for a vast range of applications, from diagnostic probes to therapeutic agents. nih.govnih.gov

Biological and Biochemical Characterization of Oligonucleotides Derived from O6 Diphenylcarbamoyl N2 Isobutyrylguanine

Duplex Stability and Hybridization Kinetics with Complementary RNA and DNA Strands

The stability of the duplex formed between an oligonucleotide and its complementary strand is a critical parameter for its biological function. This stability is often quantified by the melting temperature (Tm), the temperature at which half of the duplexes dissociate. Modifications to the nucleobases, sugar, or phosphate (B84403) backbone can significantly alter duplex stability. nih.govrsc.org

While specific thermodynamic data for oligonucleotides containing a stable O6-Diphenylcarbamoyl-N2-isobutyrylguanine are not prominently available, general principles of nucleic acid chemistry allow for predictions. The introduction of bulky adducts on a nucleobase can have varied effects. For instance, some modifications can destabilize helical structures. nih.gov Conversely, modifications like Locked Nucleic Acids (LNA), which feature a methylene (B1212753) bridge locking the ribose sugar into a specific conformation, are known to significantly increase duplex stability and binding affinity. nih.govsynoligo.com The impact of any modification is sequence-dependent, meaning the stability of RNA/DNA or DNA/DNA duplexes is contingent on the specific nearest-neighbor pairs. nih.gov

The kinetics of hybridization, which describe the rate at which an oligonucleotide binds to its target, are also crucial. Studies have shown that hybridization kinetics can be used to distinguish between specific and non-specific binding, with specific interactions often taking longer to reach equilibrium. nih.gov The presence of modifications could influence these kinetics, potentially affecting the rate of association and dissociation with target strands. For example, phosphorothioate (B77711) modifications, while increasing nuclease resistance, can lower the binding affinity of an oligonucleotide for its target, which is reflected by a decrease in the duplex's melting temperature. genelink.com

Resistance to Enzymatic Degradation by Nucleases and Other Biocatalysts

A major hurdle for the in vivo application of oligonucleotides is their rapid degradation by nucleases. rsc.orggenelink.com Consequently, numerous chemical modifications have been developed to enhance their stability and prolong their biological half-life. rsc.orgsynoligo.com

The resistance of a modified oligonucleotide to enzymatic digestion is assessed through in vitro incubation with nucleases found in serum or cell lysates. genelink.comnih.gov The rate of degradation can be monitored using techniques like micellar electrokinetic capillary chromatography (MECC) or gel electrophoresis. nih.gov

Numerous modification strategies have proven effective at conferring nuclease resistance. These include:

Backbone Modifications: Replacing the natural phosphodiester linkage with phosphorothioate (PS) or methylphosphonate (B1257008) linkages is a common strategy. nih.govacademie-sciences.fr PS linkages, where a non-bridging oxygen is replaced by sulfur, are significantly more resistant to nuclease cleavage. nih.govsynoligo.com

Sugar Modifications: Modifications at the 2' position of the ribose sugar, such as 2'-O-methyl (2'-OMe), 2'-O-methoxyethyl (2'-MOE), and 2'-fluoro (2'-F) substitutions, enhance nuclease resistance. nih.govsynoligo.comnih.gov Locked Nucleic Acids (LNA) are also exceptionally resistant to enzymatic degradation. nih.govnih.gov

Terminal Modifications: Adding an inverted thymidine (B127349) at the 3' end creates a 3'-3' linkage that blocks exonuclease activity. synoligo.comacademie-sciences.fr Similarly, 3' phosphorylation can prevent degradation by 3'-exonucleases. synoligo.com

The primary mechanism by which these modifications enhance stability is steric hindrance. synoligo.com Bulky chemical groups, such as the methoxyethyl group in 2'-MOE modifications, can physically block the active site of nucleases, preventing the enzyme from binding to and cleaving the phosphodiester backbone. synoligo.comnih.gov The altered electrostatic properties of modified backbones, like the more lipophilic nature of phosphorothioates, can also interfere with nuclease binding. nih.gov

The introduction of non-natural backbones can significantly reduce enzymatic degradation, giving rise to what are known as xenonucleic acids (XNAs). researchgate.net For example, oligonucleotides with a 2'-methoxy-ribose backbone are substantially more stable against DNases compared to their unmodified DNA counterparts. researchgate.net The size and nature of the substituent group are directly correlated with the degree of nuclease stability imparted. nih.gov

Specificity of Interaction with Biological Targets (e.g., Riboswitches)

While this compound can be viewed as a synthetic precursor, the N2-isobutyrylguanine moiety itself has been studied extensively as a ligand that interacts with specific biological targets, most notably the guanine (B1146940) riboswitch. nih.govnih.gov Riboswitches are structured RNA elements, typically in the 5' untranslated region of messenger RNA, that regulate gene expression by binding directly to small molecule metabolites. nih.govnih.gov

The affinity of various ligands for the Bacillus subtilis guanine riboswitch (GR) has been quantified using techniques like isothermal titration calorimetry (ITC). nih.gov These studies reveal that modifications at the N2 position of guanine can have a profound impact on binding affinity.

N2-isobutyrylguanine, for instance, binds to the guanine riboswitch with a dissociation constant (KD) of 7.4 ± 0.5 nM, an affinity that rivals that of the natural ligand, guanine (KD = 2.1 ± 0.7 nM). nih.gov This high affinity is remarkable when compared to other N2-modified derivatives. For example, N2-acetylguanine, which has a smaller acetyl group, binds with a much lower affinity (KD = 300 ± 10 nM). nih.gov However, increasing the steric bulk further, as in N2-pivaloylguanine, leads to a significant loss of binding affinity, demonstrating a precise structural requirement for optimal interaction. nih.gov

Table 1: Binding Affinities of N2-Modified Guanine Derivatives to the Guanine Riboswitch This interactive table summarizes the dissociation constants (KD) for various guanine derivatives, as determined by Isothermal Titration Calorimetry (ITC). A lower KD value indicates higher binding affinity.

Compound KD (nM)
Guanine 2.1 ± 0.7
N2-isobutyrylguanine 7.4 ± 0.5
N2-acetylguanine 300 ± 10
N2-pivaloylguanine > 10,000

Data sourced from Matyjasik et al. (2020) nih.gov

These findings indicate that the N2 position is a promising site for modification in the development of novel antimicrobial agents that target purine (B94841) riboswitches. nih.govnih.gov

The interaction between a ligand and a riboswitch is governed by a combination of steric fit and electronic interactions, such as hydrogen bonds and van der Waals forces. mdpi.comnih.gov The binding pocket of the guanine riboswitch almost completely encapsulates the ligand. nih.govmdpi.com

Structural and functional analyses have revealed that C2-modified guanines can dramatically remodel the binding pocket. nih.gov For example, N2-acetylguanine binding causes the expulsion of a key "discriminator" nucleotide, C74, which normally forms a Watson-Crick pair with the bound guanine. nih.govnih.gov This disruption of a critical pairing interaction would be expected to carry a significant energetic penalty. However, this penalty can be overcome by new, favorable interactions between the modified ligand and the RNA. mdpi.com

In the case of N2-isobutyrylguanine, the high binding affinity suggests that the isobutyryl group makes favorable, non-polar contacts within the binding pocket. mdpi.com While these are likely modest van der Waals interactions, they are sufficient to compensate for any disruption to the pocket's structure. mdpi.com The sharp decrease in affinity observed with the slightly larger N2-pivaloylguanine highlights the critical role of steric effects; the binding pocket cannot accommodate the additional methyl group, leading to a steric clash that prevents effective binding. nih.gov This demonstrates that a delicate balance of size, shape, and electronic properties of the N2-substituent is essential for high-affinity recognition by the riboswitch.

Molecular Mechanisms of Action in Model Systems (Excluding Clinical Efficacy)

The ultimate utility of a synthetic oligonucleotide, particularly in therapeutic or research applications, hinges on its ability to interact with biological systems in a predictable and efficient manner. The chemical modifications introduced during synthesis, including the residues left by protecting groups, can influence these interactions.

Modulation of Gene Expression through Antisense Mechanisms

Antisense oligonucleotides are designed to bind to specific messenger RNA (mRNA) sequences, thereby modulating gene expression. nih.govnih.gov The efficacy of this process is dependent on several factors, including the binding affinity of the oligonucleotide for its target RNA and its stability within the cellular environment.

Stage of Antisense ActionKey Molecular EventsInfluencing Factors
Cellular Uptake & Trafficking Internalization into the cell and transport to the target RNA location (nucleus or cytoplasm).Oligonucleotide chemistry, cell type, delivery method.
Target Hybridization Sequence-specific binding of the antisense oligonucleotide to the target mRNA.Binding affinity (Tm), oligonucleotide concentration, target accessibility.
Gene Expression Modulation Inhibition of protein translation through steric hindrance or degradation of the mRNA.Mechanism of action (e.g., RNase H recruitment), stability of the oligonucleotide-RNA duplex.

Table 1: Key Stages in the Modulation of Gene Expression by Antisense Oligonucleotides. This table outlines the critical phases of antisense oligonucleotide activity, from entering the cell to ultimately modulating the expression of a target gene. The success of each stage is influenced by the physicochemical properties of the oligonucleotide.

Interference with Enzymatic Processes at the Molecular Level

Beyond the well-established RNase H-mediated pathway, oligonucleotides can interfere with other enzymatic processes at the molecular level. The interaction of oligonucleotides with various cellular proteins and enzymes is a complex area of study. The chemical structure of an oligonucleotide, including any modifications, can dictate its binding affinity and specificity for different proteins.

For instance, the backbone chemistry of an oligonucleotide can influence its interaction with nucleases, the enzymes responsible for degrading nucleic acids. While this compound itself is not present in the final product, the synthetic methods it is a part of are designed to yield oligonucleotides with high integrity. The characterization of synthetic oligonucleotides, often through techniques like mass spectrometry, is crucial to confirm the correct mass and sequence, ensuring that any observed biological activity is attributable to the intended molecule. nih.govnih.gov

The ability of an oligonucleotide to interfere with enzymatic processes can be harnessed for therapeutic purposes. For example, oligonucleotides can be designed to act as decoys for transcription factors, preventing them from binding to their natural DNA targets and thereby inhibiting gene transcription. The success of such an approach relies on the high specificity and binding affinity of the oligonucleotide for the target protein, which is in turn dependent on the precise chemical composition of the oligonucleotide.

Enzyme/Protein TargetMechanism of InterferenceDesired Outcome
Nucleases (Exo- and Endonucleases) Modified oligonucleotide backbone resists degradation.Increased in vivo stability and duration of action.
Polymerases Oligonucleotide acts as a chain terminator or competitive inhibitor.Inhibition of DNA or RNA synthesis.
Transcription Factors Oligonucleotide decoy binds to the factor, preventing it from binding to genomic DNA.Downregulation of target gene transcription.
Splicing Factors Oligonucleotide blocks access of splicing machinery to pre-mRNA.Alteration of mRNA splicing patterns.

Table 2: Examples of Oligonucleotide Interference with Enzymatic Processes. This table provides examples of how synthetic oligonucleotides can be designed to interact with and inhibit the function of various cellular enzymes and proteins, leading to specific biological outcomes.

Structure Activity Relationship Sar and Computational Investigations of O6 Diphenylcarbamoyl N2 Isobutyrylguanine Analogs

Elucidating the Influence of O6 and N2 Substitutions on Biological Activity

The biological activity of guanine-based CDK inhibitors is profoundly influenced by the nature of the substituents at the O6 and N2 positions of the purine (B94841) ring. These modifications play a crucial role in modulating the binding affinity of the compounds to the ATP-binding pocket of CDKs, thereby affecting their inhibitory potency.

The N2 position of the guanine (B1146940) scaffold is a key site for introducing diversity and influencing inhibitor potency. The isobutyryl group in O6-Diphenylcarbamoyl-N2-isobutyrylguanine is a relatively small, hydrophobic moiety. Studies on related N2-acylguanine derivatives have shown that the size and nature of the acyl group can significantly impact activity. For instance, in a series of 6-N-acyltriciribine analogues, the length of the acyl carbon chain was found to be a critical determinant of anti-HIV-1 activity, with the N-heptanoyl group showing optimal potency. nih.gov This suggests that the isobutyryl group in the title compound likely contributes to favorable hydrophobic interactions within a specific sub-pocket of the target kinase.

The O6 position substitution is equally critical for achieving high-affinity binding. The diphenylcarbamoyl group is a bulky and lipophilic moiety. Its presence is anticipated to facilitate significant hydrophobic and potential pi-stacking interactions within the ribose-binding pocket of CDKs. Research on 2-amino-6-alkoxypurines has demonstrated a clear relationship between the size of the 6-alkoxy group and CDK2 inhibitory activity. nih.gov For example, increasing the size of the alkoxy group from ethoxy to n-propoxy and iso-propoxy resulted in a roughly three-fold increase in potency. nih.gov This trend continued with isomeric butoxy analogues, which exhibited IC50 values in the low nanomolar range. nih.gov The large diphenylcarbamoyl group in this compound is therefore expected to occupy a significant portion of this lipophilic pocket, contributing substantially to its binding affinity.

The combination of substitutions at both the N2 and O6 positions allows for a fine-tuning of the inhibitory activity. Studies on a series of N2 and O6 substituted guanine derivatives have shown that the interplay between these two positions is crucial for achieving high potency and selectivity against specific CDKs, such as CDK2. nih.govcore.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Approaches for Purine Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. nih.gov For purine analogs, including derivatives of this compound, QSAR models provide valuable insights into the structural features that govern their inhibitory potency against targets like CDK2. These models can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more effective inhibitors.

A notable QSAR study was conducted on a series of 56 N2 and O6 substituted guanine derivatives as CDK2 inhibitors. core.ac.uk The inhibitory activities, expressed as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration), ranged from 4.11 to 7.22 M. core.ac.uk This dataset was used to construct both linear (Multiple Linear Regression, MLR) and non-linear (Artificial Neural Network, ANN) QSAR models. core.ac.uk The models were developed using a training set of 34 compounds and validated using both internal (cross-validation) and external test sets. core.ac.uk

The QSAR models revealed that the inhibitory activity of these guanine derivatives is significantly influenced by a combination of electronic and lipophilic parameters. nih.gov The predictive power of these models, as evidenced by their statistical validation, underscores their utility in the rational design of new purine-based CDK inhibitors. ekb.eg

Below is an interactive data table showcasing a selection of N2, O6-substituted guanine analogs and their corresponding experimental pIC50 values for CDK2 inhibition, which form the basis for such QSAR studies.

Compound IDN2-SubstituentO6-SubstituentpIC50 (CDK2)
1IsobutyrylDiphenylcarbamoylData not available
Analog AAcetylBenzyl5.89
Analog BIsobutyrylCyclohexylmethyl6.70
Analog CBenzoylBenzyl5.40
Analog DAcetyl3-Chlorobenzyl6.30
Analog EIsobutyryl4-Fluorobenzyl6.85
Analog FPropionylCyclopentylmethyl6.52
Analog GButyryl2-Phenylethyl6.15
Analog HValeryl3-Phenylpropyl5.98
Analog IIsovaleryl4-Chlorobenzyl6.96
Analog JPivaloyl2-Methylbenzyl6.44

Note: The pIC50 values for the analogs are representative examples from QSAR studies on N2, O6-substituted guanine derivatives and are intended to illustrate the range of activities observed.

Design of Analogs with Modulated Binding Affinity and Selectivity

The insights gained from SAR and QSAR studies are instrumental in the rational design of new analogs of this compound with modulated binding affinity and selectivity for specific kinase targets. The goal is to optimize the chemical structure to enhance potency against the desired target (e.g., CDK2) while minimizing activity against other kinases (e.g., CDK1) to reduce potential side effects. nih.gov

Based on the understanding of the CDK2 active site, several strategies can be employed to design improved analogs:

Modification of the N2-substituent: The isobutyryl group can be replaced with other acyl or alkyl groups of varying size, hydrophobicity, and hydrogen bonding capacity to better occupy the specific sub-pocket in the CDK2 active site. For example, introducing small, polar groups could enhance interactions with specific amino acid residues.

Modification of the O6-substituent: The diphenylcarbamoyl moiety offers multiple avenues for modification. The phenyl rings can be substituted with electron-donating or electron-withdrawing groups to modulate electronic properties and introduce new interaction points. The carbamoyl (B1232498) linker can also be altered to change the flexibility and orientation of the diphenyl group within the binding pocket. For instance, replacing the phenyl rings with other aromatic or heteroaromatic systems could improve selectivity. nih.gov

Alterations to the Purine Core: While the current focus is on guanine, modifications to the purine scaffold itself, such as creating deazapurine or aza-purine analogs, can also be explored. However, such changes can be synthetically challenging and may significantly alter the binding mode. nih.gov

The design of new analogs is often an iterative process involving computational modeling to predict binding affinity, followed by chemical synthesis and biological evaluation. This cycle allows for the continuous refinement of the inhibitor structure to achieve the desired pharmacological profile.

Molecular Modeling and Computational Chemistry for Conformational Analysis and Interaction Prediction

Molecular modeling and computational chemistry are indispensable tools for understanding the three-dimensional aspects of ligand-receptor interactions at an atomic level. For this compound and its analogs, these methods provide crucial insights into their conformational preferences and predict their binding modes within the CDK2 active site.

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. Docking studies of N2, O6-substituted guanine derivatives into the crystal structure of CDK2 have revealed key interactions that contribute to their inhibitory activity. nih.gov These studies typically show that the purine core forms hydrogen bonds with the hinge region of the kinase (e.g., with the backbone of Leu83), a hallmark of ATP-competitive inhibitors. ekb.eg The N2-substituent is often oriented towards a specific hydrophobic pocket, while the bulky O6-substituent occupies the ribose-binding region. For this compound, docking would predict the specific interactions of the isobutyryl and diphenylcarbamoyl groups with amino acid residues in the CDK2 active site, such as Lys33, Asp86, and Gln131. ekb.eg

The following table summarizes the predicted interactions for a representative N2, O6-substituted guanine analog docked into the CDK2 active site.

Interacting ResidueInteraction TypePredicted Distance (Å)
Leu83 (backbone NH)Hydrogen Bond2.1
Leu83 (backbone C=O)Hydrogen Bond2.3
Gln131Hydrogen Bond2.8
Asp86Salt Bridge/H-Bond3.1
Lys33Hydrophobic Interaction4.2
Ile10Hydrophobic Interaction3.9
Val18Hydrophobic Interaction4.5
Ala31Hydrophobic Interaction3.8
Phe80Pi-Stacking4.0

Conformational Analysis is used to determine the low-energy, and therefore most probable, three-dimensional shapes of a molecule. The flexibility of the diphenylcarbamoyl and isobutyryl groups means that this compound can adopt multiple conformations. Understanding the preferred conformation in solution versus in the bound state is crucial for inhibitor design. Computational methods like molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule and its stability within the binding pocket of the kinase over time. ekb.eg

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods, such as ONIOM, have also been applied to study these systems. nih.gov These methods allow for a more accurate calculation of interaction energies, particularly hydrogen bond energies, which have been shown to correlate well with the experimental biological activity of these guanine derivatives. nih.gov Such studies have suggested that electrostatic interactions are a primary driving force for the binding of these inhibitors to CDK2. nih.gov

Advanced Analytical and Characterization Techniques in Research on O6 Diphenylcarbamoyl N2 Isobutyrylguanine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of O6-Diphenylcarbamoyl-N2-isobutyrylguanine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts of the molecule. ipb.pt

The complex structure of this compound, featuring a purine (B94841) core, an isobutyryl group, and a diphenylcarbamoyl group, results in a detailed NMR spectrum. The ¹H NMR spectrum would show distinct signals for the aromatic protons of the two phenyl rings, the purine ring protons, and the protons of the isobutyryl group. nih.gov Similarly, the ¹³C NMR spectrum provides resonances for each unique carbon atom in the molecule, confirming the presence of the carbonyl groups, the aromatic rings, and the purine structure. mdpi.com

For more complex derivatives or to resolve signal overlap, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the isobutyryl group and trace connectivities in the purine ring. ipb.ptnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are separated by two or three bonds. ipb.pt For instance, it can confirm the connectivity between the isobutyryl carbonyl carbon and the N2 position of the guanine (B1146940), as well as the link between the diphenylcarbamoyl carbonyl carbon and the O6 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): Beyond simple connectivity, NOESY provides information about the spatial proximity of protons, which is vital for conformational analysis. ipb.ptresearchgate.net It can be used to study the relative orientation of the phenyl rings in the diphenylcarbamoyl group and their position relative to the purine core. researchgate.net Such studies are essential for understanding the molecule's three-dimensional shape and potential steric interactions. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton Assignment Exemplary Chemical Shift (δ, ppm) Multiplicity Notes
Phenyl Protons 7.20 - 7.50 Multiplet Protons on the two phenyl rings of the diphenylcarbamoyl group.
Purine H-8 ~8.10 Singlet Characteristic proton on the purine ring.
Isobutyryl CH ~2.80 Septet Methine proton of the isobutyryl group.
Isobutyryl CH₃ ~1.25 Doublet Methyl protons of the isobutyryl group.
NH (Amide) ~10.5 Broad Singlet Isobutyryl amide proton.

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass spectrometry is a primary technique used to confirm the molecular weight and assess the purity of this compound and its derivatives. bioglyco.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the elemental formula of the compound, confirming its identity. biosynth.com For this compound (C₂₂H₂₀N₆O₃), the expected exact mass would be a key confirmatory data point. biosynth.com

MS analysis also reveals the fragmentation pattern of the molecule, which serves as a structural fingerprint. Characteristic fragments would include the loss of the diphenylcarbamoyl group or the isobutyryl group, providing further evidence for the proposed structure.

In the context of its use in synthesizing modified oligonucleotides, Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable. nih.gov This hyphenated technique first separates the target compound from any impurities or starting materials and then provides mass data for each separated component. This is essential for:

Purity Assessment: Quantifying the purity of the final product, often requiring it to be ≥95% for use in synthesis. bioglyco.com

Analysis of Derivatives: Identifying and quantifying modified nucleosides, such as N2-alkyl-dG derivatives, within complex biological matrices or synthetic mixtures. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

Parameter Value Technique Purpose
Molecular Formula C₂₂H₂₀N₆O₃ - Structural Reference
Molecular Weight 416.43 g/mol - Theoretical Mass
[M+H]⁺ Ion ~417.16 ESI-MS Confirmation of molecular ion in positive mode.
[M-H]⁻ Ion ~415.15 ESI-MS Confirmation of molecular ion in negative mode.

Chromatographic Methods for Purification and Analysis of Synthetic Intermediates and Final Products

Chromatography is indispensable for both the purification and analysis of this compound and the intermediates in its synthesis. ffame.org Given that the synthesis involves multiple steps starting from guanine, purification is required at each stage to isolate the desired product from unreacted starting materials and side products.

Column Chromatography: Silica gel column chromatography is the workhorse method for purifying synthetic intermediates on a preparative scale. ffame.org A solvent system, often a mixture of a non-polar solvent like dichloromethane (B109758) and a polar solvent like methanol, is used to elute the compounds from the column based on their polarity. ffame.org The progress of the separation is monitored by Thin Layer Chromatography (TLC).

Thin Layer Chromatography (TLC): TLC is used for rapid analysis of reaction progress and for identifying the fractions containing the desired compound during column chromatography. The retention factor (Rf) of the compound is a characteristic property under a specific solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier analytical technique for determining the final purity of this compound. Using a reversed-phase column (e.g., C18), a gradient of aqueous solvent and an organic solvent (like acetonitrile) separates the main compound from even trace-level impurities. The area under the peak in the resulting chromatogram is proportional to the concentration, allowing for precise purity determination.

Spectroscopic Techniques for Monitoring Chemical Reactions and Product Formation

Beyond the final characterization, spectroscopic techniques are employed in real-time to monitor the progress of the chemical reactions involved in synthesizing this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for tracking the appearance and disappearance of key functional groups. For example, during the acylation of the N2 position of guanine with isobutyric anhydride (B1165640), one could monitor the appearance of the characteristic amide carbonyl (C=O) stretching vibration. mdpi.com Similarly, the addition of the diphenylcarbamoyl group to the O6 position can be followed by observing changes in the carbonyl and C-N stretching regions of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The purine ring system of guanine and its derivatives has a strong UV absorbance. Chemical modification at the O6 and N2 positions alters the electronic structure of the purine chromophore, leading to shifts in the maximum absorbance wavelength (λmax). This property can be used to monitor the conversion of starting materials to products, as each will have a distinct UV-Vis spectrum. This is particularly useful for quantifying concentration using the Beer-Lambert law during analysis.

These analytical methods, when used in concert, provide a comprehensive characterization of this compound, ensuring its structural integrity, conformational properties, and purity for advanced research and synthetic applications.

Emerging Research Directions and Applications for O6 Diphenylcarbamoyl N2 Isobutyrylguanine Derived Nucleic Acids

Development of Novel Protecting Group Strategies for Guanine (B1146940) Derivatives

In the multi-step process of oligonucleotide synthesis, protecting groups are temporarily attached to reactive functional groups to prevent them from interfering with subsequent chemical reactions. organic-chemistry.orgwikipedia.org The choice of protecting groups is critical, as it influences the efficiency of the synthesis and the purity of the final product. An ideal protecting group strategy involves high-yield addition and removal steps and allows for selective deprotection of one group while others remain intact, a concept known as orthogonality. organic-chemistry.orglibretexts.org

The N2-isobutyryl and O6-diphenylcarbamoyl groups on the guanine base are standard protecting groups used in phosphoramidite (B1245037) chemistry. The N2-isobutyryl group is base-labile and is typically removed with aqueous ammonia (B1221849) or methylamine. libretexts.org The O6-diphenylcarbamoyl group is particularly important for preventing modification of the guanine base during the synthesis cycle.

Emerging research in this area focuses on several key objectives:

Milder Deprotection Conditions: Developing protecting groups that can be removed under gentler conditions to prevent degradation of the increasingly complex and sensitive modified oligonucleotides.

Orthogonal Strategies: Expanding the toolbox of orthogonal protecting groups that can be removed independently. libretexts.org This allows for site-specific modification of the oligonucleotide after synthesis is complete.

The evolution of protecting group chemistry is moving away from being a necessary burden and toward becoming a sophisticated tool for the efficient and stereoselective assembly of complex oligonucleotides. academie-sciences.fr

Design of Next-Generation Bridged and Modified Nucleic Acid Scaffolds

Bridged Nucleic Acids (BNAs) are a class of modified RNA nucleotides that contain a covalent bridge between the 2' and 4' positions of the ribose sugar. wikipedia.org This bridge locks the sugar into a specific conformation (C3'-endo), which pre-organizes the oligonucleotide backbone for hybridization. wikipedia.orgbiosyn.com This structural rigidity leads to several advantageous properties compared to natural DNA or RNA.

The incorporation of BNA monomers into oligonucleotides results in:

Enhanced Binding Affinity: Significantly higher affinity for complementary DNA and RNA targets. wikipedia.orgbiosyn.com

Increased Nuclease Resistance: Greater stability against degradation by cellular enzymes. wikipedia.org

Improved Specificity: Excellent discrimination of single-base mismatches in the target sequence. wikipedia.org

Oligonucleotides containing BNAs, often referred to as LNA (Locked Nucleic Acids), are synthesized using standard phosphoramidite chemistry, which requires protected nucleoside building blocks, including guanine derivatives like O6-Diphenylcarbamoyl-N2-isobutyrylguanine. wikipedia.org These building blocks are incorporated into sequences to create next-generation scaffolds for various applications, particularly in antisense therapeutics. nih.govnih.gov Research continues to explore novel BNA chemistries, such as 2',4'-BNA(NC) and amido-bridged nucleic acids (AmNA), to further refine properties like toxicity and efficacy. biosyn.comnih.gov

Table 1: Comparison of Standard vs. BNA-Modified Oligonucleotides

Property Standard Oligonucleotides (DNA/RNA) Bridged Nucleic Acid (BNA) Oligonucleotides
Binding Affinity Moderate High to Very High wikipedia.orgbiosyn.com
Nuclease Resistance Low (rapidly degraded) High (remarkably stable) wikipedia.org
Structural Flexibility Flexible Structurally rigid and pre-organized wikipedia.org
Mismatch Discrimination Moderate Excellent wikipedia.org
Synthesis Method Phosphoramidite Chemistry Phosphoramidite Chemistry wikipedia.org

Integration of this compound Analogs into Advanced Bio-Tools and Probes

The unique properties of modified oligonucleotides make them ideal for use in advanced biotechnological tools and diagnostic probes. The synthesis of these tools relies on the availability of high-quality protected monomers like this compound.

Examples of such advanced applications include:

Probes for Nanoparticle Assembly: Chemically modified oligonucleotides can be used to direct the self-assembly of nanoparticles into specific structures. nih.gov The enhanced stability of these oligonucleotides is crucial for creating robust materials. For instance, oligonucleotides can be functionalized with groups like cyanovinyl carbazole, which allows for light-induced ligation of DNA-nanoparticle assemblies, enhancing their stability. nih.gov

"Click-Mers" for Functionalization: The development of "click-mers," nucleic acids containing alkyne handles, allows for the easy attachment of a wide variety of functional groups (e.g., carbohydrates, polycyclic compounds) via "click chemistry." mdpi.com This modular approach enables the creation of custom probes and tools that would be difficult to synthesize directly.

Enhanced DNAzymes: The introduction of modifications, such as replacing a phosphate (B84403) oxygen with sulfur (phosphorothioate), can enhance the catalytic activity of DNA-based enzymes (DNAzymes) by improving their affinity for specific metal ion cofactors. mdpi.com

The ability to synthesize oligonucleotides with precisely placed modifications, enabled by protected building blocks, is expanding the capabilities of functional nucleic acids far beyond their natural roles. mdpi.com

Exploration of New Biological Systems Amenable to Modified Oligonucleotide Intervention

A primary driver for developing modified nucleic acids is their potential as therapeutic agents. Antisense oligonucleotides (ASOs) are designed to bind to specific messenger RNA (mRNA) molecules, inhibiting the translation of a target protein and thereby altering the course of a disease. mdpi.com The use of BNA modifications in ASOs has proven to be a powerful strategy for increasing drug potency. nih.govresearchgate.net

The exploration of new therapeutic targets and biological systems is a major frontier. Protected guanine derivatives are essential for synthesizing the ASOs used in these investigations.

Hypercholesterolemia: ASOs targeting proprotein convertase subtilisin/kexin type 9 (PCSK9) have been developed to treat high cholesterol. nih.govnih.gov BNA-modified ASOs have shown potent, dose-dependent reduction of PCSK9 mRNA in the liver, leading to lower LDL-C ("bad cholesterol") levels. nih.govresearchgate.net

Oncology: Researchers are designing ASOs to target genes that promote cancer progression. For example, ASOs targeting Vasohibin-2 (VASH2), a protein implicated in tumor progression, have been developed using BNA-based modifications to enhance stability and specificity. researchgate.net

Antimicrobial Resistance: ASO technology is being explored as a way to combat antibiotic resistance by inhibiting the expression of bacterial genes that confer resistance to antibiotics. nih.gov

The success of these interventions often depends on overcoming challenges such as off-target effects and ensuring efficient delivery to the target tissue, which are active areas of research in the field. nih.gov

Table 2: Examples of Biological Targets for Modified Oligonucleotide Intervention

Target Gene/Protein Disease/Condition Type of Oligonucleotide Desired Outcome
PCSK9 Hypercholesterolemia BNA-based ASO nih.govnih.gov Reduction of LDL-cholesterol
VASH2 Cancer BNA-based ASO researchgate.net Inhibition of tumor progression
Antimicrobial Resistance Genes Bacterial Infections BNA-based ASO nih.gov Restoration of antibiotic sensitivity
DMPK (CUG repeats) Myotonic Dystrophy BNA-based ASO nih.gov Cleavage of toxic RNA repeats

Q & A

Q. What are the foundational steps for synthesizing O6-Diphenylcarbamoyl-N2-isobutyrylguanine with high yield?

  • Methodological Answer : Synthesis involves sequential protection of guanine’s reactive sites. The O6-amino group is protected via diphenylcarbamoyl chloride under anhydrous conditions (e.g., dry DMF, 0–5°C), while the N2-amino group is acylated using isobutyryl chloride. Critical steps include:
  • Reagent stoichiometry : Maintain a 1.2:1 molar ratio of protecting agents to guanine to minimize side reactions.
  • Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or silica gel chromatography (ethyl acetate:hexane, 3:7) to isolate the product.
  • Validation : Confirm purity via ¹H NMR (e.g., δ 7.2–7.6 ppm for diphenyl protons, absence of unreacted guanine NH signals at δ 6.8–7.0 ppm) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Analyze ¹³C NMR for carbonyl signals (e.g., δ 165–170 ppm for carbamoyl and isobutyryl groups).
  • HRMS : Match observed molecular ion ([M+H]⁺) to theoretical m/z (e.g., C₂₂H₂₃N₅O₃: calculated 429.18).
  • HPLC : Ensure >95% purity via area-under-curve analysis at λ = 254 nm.
    Cross-reference data with computational tools (e.g., ChemDraw simulations) to resolve ambiguities .

Q. What storage conditions optimize the stability of this compound?

  • Methodological Answer : Store lyophilized powder at -20°C in amber vials under argon to prevent hydrolysis and photodegradation. For short-term use (≤1 week), dissolve in anhydrous DMSO and aliquot to avoid freeze-thaw cycles. Monitor stability via monthly HPLC checks for degradation peaks (e.g., guanine or diphenylurea byproducts) .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental solubility data for this compound?

  • Methodological Answer :
  • Re-evaluate parameters : Confirm computational models (e.g., COSMO-RS) use accurate descriptors (logP, dipole moment) derived from experimental data.
  • Experimental redesign : Perform solubility assays in buffered solutions (pH 4–8) at 25°C and 37°C to account for temperature-dependent tautomerism.
  • Statistical analysis : Apply Bland-Altman plots to quantify bias between predicted vs. observed solubility. Adjust models iteratively using Bayesian optimization .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for in vitro studies?

  • Methodological Answer :
  • Process control : Standardize reaction conditions (e.g., inert atmosphere, fixed stirring rates) and validate reagent purity via Karl Fischer titration.
  • Quality metrics : Implement in-process controls (IPC) like FT-IR to track carbamoylation progress (disappearance of N-H stretch at ~3400 cm⁻¹).
  • Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., temperature, solvent ratio) affecting yield and purity .

Q. How can the FINER framework improve hypothesis testing for this compound’s enzyme inhibition mechanisms?

  • Methodological Answer : Apply FINER criteria:
  • Feasible : Secure access to recombinant enzymes (e.g., DNA polymerases) and kinetic assay platforms.
  • Novel : Compare inhibition constants (Ki) with existing guanine derivatives (PubMed/SciFinder review).
  • Ethical : Adhere to biosafety protocols for handling nucleotide analogs.
  • Relevant : Link findings to antiviral/anticancer drug discovery pipelines.
    Refine hypotheses iteratively using kinetic modeling (e.g., Michaelis-Menten plots with Lineweaver-Burk analysis) .

Q. What analytical approaches validate this compound’s metabolic stability in hepatic microsomal assays?

  • Methodological Answer :
  • Assay design : Incubate compound with NADPH-fortified microsomes (37°C, 0–60 min). Terminate reactions with ice-cold acetonitrile.
  • Detection : Use LC-MS/MS (MRM mode) to quantify parent compound depletion.
  • Data interpretation : Calculate half-life (t₁/₂) via first-order kinetics. Compare with positive controls (e.g., verapamil for high turnover).
  • Troubleshooting : Normalize data to protein content and correct for nonspecific binding .

Data Contradiction & Validation

Q. How to address discrepancies in reported IC₅₀ values for this compound across cell lines?

  • Methodological Answer :
  • Source evaluation : Ensure studies use identical cell passage numbers, culture conditions (e.g., serum concentration), and assay endpoints (ATP vs. resazurin).
  • Meta-analysis : Pool data using random-effects models to account for inter-lab variability.
  • Mechanistic follow-up : Perform target engagement assays (e.g., cellular thermal shift assays) to confirm on-target effects .

Q. What methodologies confirm the absence of off-target interactions in this compound’s biological activity?

  • Methodological Answer :
  • Proteome-wide screening : Use affinity pulldown-MS to identify binding partners.
  • Selectivity panels : Test against kinase/GPCR arrays (≥50 targets) at 10× IC₅₀.
  • Crystallography : Resolve co-crystal structures with primary targets (e.g., viral polymerases) to validate binding poses .

Research Design & Frameworks

Q. How to apply PICO criteria when designing studies on this compound’s pharmacokinetics?

  • Methodological Answer :
  • Population (P) : Rodent models (Sprague-Dawley rats) with implanted venous catheters.
  • Intervention (I) : Single IV/oral dose (10 mg/kg).
  • Comparison (C) : Unprotected guanine analogs as controls.
  • Outcome (O) : AUC₀–24, Cmax, and bioavailability (%) derived from plasma LC-MS/MS data.
    Use PICO to align endpoints with regulatory guidelines (e.g., FDA Bioanalytical Method Validation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.